molecular formula C23H25N3O2 B12007995 N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B12007995
M. Wt: 375.5 g/mol
InChI Key: BKXZZDSIBKMCGU-LFVJCYFKSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydrocarbazolyl moiety, and a propanohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 2-methoxybenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-pentyloxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C23H25N3O2/c1-28-22-13-7-2-8-17(22)16-24-25-23(27)14-15-26-20-11-5-3-9-18(20)19-10-4-6-12-21(19)26/h2-3,5,7-9,11,13,16H,4,6,10,12,14-15H2,1H3,(H,25,27)/b24-16+

InChI Key

BKXZZDSIBKMCGU-LFVJCYFKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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